molecular formula C28H37FO7 B1666875 Betamethasondipropionat CAS No. 5593-20-4

Betamethasondipropionat

Katalognummer: B1666875
CAS-Nummer: 5593-20-4
Molekulargewicht: 504.6 g/mol
InChI-Schlüssel: CIWBQSYVNNPZIQ-GXPAWERTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Betamethasone dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations such as creams, ointments, lotions, and gels to treat various skin conditions, including eczema, psoriasis, and dermatitis . This compound is known for its high potency and effectiveness in reducing inflammation and suppressing the immune response in affected areas.

Wissenschaftliche Forschungsanwendungen

Betamethasone dipropionate has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Betamethasone dipropionate primarily targets the glucocorticoid receptor (GR) . This receptor is a part of the corticosteroid family and plays a crucial role in the regulation of gene transcription, leading to anti-inflammatory, immunosuppressive effects, and other metabolic functions .

Mode of Action

Betamethasone dipropionate acts as a GR agonist . Upon binding to the glucocorticoid receptor, it triggers changes in gene expression. This results in the production of proteins that decrease inflammation and suppress the immune response . It’s worth noting that betamethasone dipropionate contains two esters, enhancing its potency .

Biochemical Pathways

It is known that the activation of the glucocorticoid receptor leads to theinhibition of pro-inflammatory proteins and the promotion of anti-inflammatory proteins . This results in a reduction of inflammation and immune response, which is beneficial in treating conditions like eczema and psoriasis .

Pharmacokinetics

The absorption and potency of betamethasone dipropionate depend on several factors, including the vehicle in which the steroid is delivered . For example, betamethasone dipropionate 0.05% ointment is classified as a highly potent topical steroid, while the 0.05% cream or lotion is considered moderately potent . The use of occlusive dressings with topical steroids significantly increases absorption, thereby increasing the risk for adverse effects .

Result of Action

The primary result of betamethasone dipropionate’s action is the relief of inflammatory and pruritic symptoms of corticosteroid-responsive dermatoses . This is achieved through its anti-inflammatory and immunosuppressive properties . Prolonged use or use over a large surface area can lead to adverse effects, such as the suppression of the hypothalamic-pituitary-adrenal (hpa) axis .

Action Environment

The action of betamethasone dipropionate can be influenced by various environmental factors. For instance, the integrity of the epidermal barrier and the use of occlusive dressings can affect the absorption of the drug . Furthermore, the stability of the drug can be affected by factors such as temperature and pH . Therefore, it’s important to consider these factors when using betamethasone dipropionate for treatment.

Biochemische Analyse

Biochemical Properties

Betamethasone dipropionate interacts with various biomolecules in the body. It has potent glucocorticoid activity and negligible mineralocorticoid activity . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Cellular Effects

Betamethasone dipropionate affects various types of cells and cellular processes. It is known to suppress the hypothalamic-pituitary-adrenal (HPA) axis when used for prolonged periods or across a large surface area . This can lead to a decrease in the release of adrenal hormones such as cortisol and adrenocorticotropic hormone (ACTH) . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Betamethasone dipropionate involves its binding interactions with biomolecules and changes in gene expression. It works by inducing lipocortins, which control the biosynthesis of inflammatory mediators by inhibiting the release of arachidonic acid . This results in decreased inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Betamethasone dipropionate can change over time. For instance, prolonged use of the drug can lead to suppression of the HPA axis . Additionally, the drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Betamethasone dipropionate vary with different dosages . For instance, corticosteroids like Betamethasone dipropionate are generally teratogenic in laboratory animals when administered systemically at relatively low dosage levels .

Metabolic Pathways

Betamethasone dipropionate is involved in several metabolic pathways. It is metabolized primarily by the liver through hydrolysis to its metabolites B17P (primary) and betamethasone and the 6β-hydroxy derivatives of those metabolites, and it is excreted primarily by the kidneys .

Transport and Distribution

Betamethasone dipropionate is transported and distributed within cells and tissues. Once absorbed through the skin, topical corticosteroids like Betamethasone dipropionate are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .

Subcellular Localization

The subcellular localization of Betamethasone dipropionate and its effects on activity or function are complex. The drug can pass through the skin and cause changes to the body’s hormone levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Betamethasone dipropionate is synthesized through a series of chemical reactions starting from betamethasone. The synthesis involves esterification of betamethasone with propionic acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, betamethasone dipropionate is produced using large-scale chemical reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The compound is then purified using techniques such as crystallization and filtration to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Betamethasone dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of betamethasone dipropionate, each with unique chemical and pharmacological properties .

Biologische Aktivität

Betamethasone dipropionate is a potent synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This article explores its biological activity, pharmacological mechanisms, clinical efficacy in treating various dermatological conditions, and associated case studies.

Betamethasone dipropionate exerts its effects through both genomic and nongenomic pathways. The genomic pathway involves the activation of glucocorticoid receptors, leading to the transcription of anti-inflammatory genes such as phosphoenolpyruvate carboxykinase (PEPCK) and interleukin-1 receptor antagonist (IL-1RA) . Conversely, the nongenomic pathway allows for a quicker response by modulating immune cell activity through membrane-bound receptors .

Pharmacokinetics

The pharmacokinetics of betamethasone dipropionate are influenced by several factors, including the formulation (cream, ointment, or lotion) and the use of occlusive dressings. The absorption is minimal when applied topically; however, systemic absorption can occur, particularly with prolonged use or application over large surface areas .

  • Absorption : Varies based on formulation; ointments typically allow greater absorption than creams.
  • Metabolism : Primarily occurs in the liver, resulting in metabolites such as B17P and 6β-hydroxy derivatives .
  • Elimination : Excreted mainly via urine; half-life varies but is approximately 10.2 hours following intramuscular administration .

Treatment of Psoriasis

A systematic review evaluated the efficacy of calcipotriol/betamethasone dipropionate in treating psoriasis vulgaris. The results indicated:

  • Reduction in PASI Score :
    • 40% reduction at week 1 with once-daily application.
    • 70% reduction at week 4 with both once-daily and twice-daily regimens.
Treatment RegimenWeek 1 ReductionWeek 4 Reduction
Once Daily~40%~70%
Twice Daily~50%~70%

The combination therapy was significantly more effective than either component alone, demonstrating a marked improvement in patient outcomes .

Case Studies

A series of four case studies highlighted the proactive management of psoriasis using calcipotriol/betamethasone dipropionate foam. Patients exhibited significant improvement in skin lesions and reported minimal side effects, reinforcing the therapeutic benefits of this combination therapy .

Adverse Effects

While betamethasone dipropionate is generally well tolerated, potential adverse effects include:

  • HPA Axis Suppression : Prolonged use can suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to decreased cortisol production .
  • Local Reactions : Skin thinning, irritation, or allergic reactions may occur with excessive or inappropriate use.

Eigenschaften

CAS-Nummer

5593-20-4

Molekularformel

C28H37FO7

Molekulargewicht

504.6 g/mol

IUPAC-Name

[2-[(9R,10S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19?,20?,21?,25-,26-,27-,28-/m0/s1

InChI-Schlüssel

CIWBQSYVNNPZIQ-GXPAWERTSA-N

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC

Isomerische SMILES

CCC(=O)OCC(=O)[C@]1([C@H](CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC

Kanonische SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC

Aussehen

Solid powder

Key on ui other cas no.

5593-20-4

Physikalische Beschreibung

Dry Powder
Light grey odorless solid;  [Sigma-Aldrich MSDS]

Piktogramme

Acute Toxic; Health Hazard; Environmental Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO.

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

augmented betamethasone dipropionate
Beloderm
betamethasone dipropionate
betamethasone propionate
betamethasone-17,21-dipropionate
Diprolene
Diprosone
Maxivate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betamethasone dipropionate
Reactant of Route 2
Reactant of Route 2
Betamethasone dipropionate
Reactant of Route 3
Reactant of Route 3
Betamethasone dipropionate
Reactant of Route 4
Betamethasone dipropionate
Reactant of Route 5
Betamethasone dipropionate
Reactant of Route 6
Reactant of Route 6
Betamethasone dipropionate
Customer
Q & A

Q1: How does betamethasone dipropionate exert its anti-inflammatory effects?

A1: Betamethasone dipropionate binds to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing gene transcription. The downstream effects include suppression of pro-inflammatory mediators and modulation of immune cell function. []

Q2: What is the molecular formula and weight of betamethasone dipropionate?

A2: The molecular formula of betamethasone dipropionate is C28H37FO7, and its molecular weight is 504.6 g/mol. []

Q3: How stable is betamethasone dipropionate in topical formulations?

A3: Betamethasone dipropionate exhibits degradation in the presence of water and alcohol. Research has explored non-aqueous vehicles like isopropyl myristate and polyoxypropylene-15 stearyl ether (PSE) to enhance stability. []

Q4: Are there any known incompatibilities of betamethasone dipropionate in topical formulations?

A4: Yes, betamethasone dipropionate is known to be incompatible with calcipotriol in aqueous and alcoholic media. This necessitates the development of specific vehicles to combine both drugs in a single formulation. []

Q5: How does the vehicle affect the skin permeation of betamethasone dipropionate?

A5: Studies using Franz-type diffusion cells have shown that vehicles like isopropyl myristate can reduce the permeation rate of betamethasone dipropionate compared to marketed monotherapy products. Conversely, lanolin does not significantly affect skin permeability, while polyoxypropylene-15 stearyl ether (PSE) can maintain optimal skin permeability. []

Q6: Does increasing the dose of betamethasone dipropionate always lead to a proportional increase in its effect?

A6: Not necessarily. While increasing drug concentration or application duration can enhance drug uptake, achieving steady-state uptake in the stratum corneum might not correlate with a proportionally higher pharmacodynamic response. Even small amounts of betamethasone dipropionate within the skin can maximize receptor response. []

Q7: Has the efficacy of betamethasone dipropionate been compared with other topical agents for psoriasis?

A7: Yes, several studies have compared the efficacy of betamethasone dipropionate with other treatments for psoriasis:

  • Calcipotriol/Betamethasone Dipropionate Combination: Combined treatment with calcipotriol and betamethasone dipropionate demonstrated superior efficacy compared to monotherapy with either agent in multiple studies. [, , , , , , ]
  • Coal Tar-Salicylic Acid: While betamethasone dipropionate showed a faster initial response, both treatments demonstrated comparable overall outcomes in reducing disease severity over 12 weeks. []
  • Tazarotene: Betamethasone dipropionate exhibited a faster onset of action compared to tazarotene gel in treating plaque-type psoriasis, although both treatments were deemed safe and effective. []

Q8: Is there evidence that betamethasone dipropionate can maintain the efficacy of systemic treatments for psoriasis?

A8: A pilot study indicated that topical calcipotriene 0.005% and betamethasone dipropionate 0.064% ointment, when used as an adjunct to etanercept 50 mg/week maintenance therapy, helped sustain the initial efficacy of etanercept and stabilize the disease. []

Q9: What are the common adverse effects associated with betamethasone dipropionate?

A9: While generally safe, betamethasone dipropionate can cause local side effects like skin thinning, striae, telangiectasia, and hypopigmentation, especially with prolonged use. []

Q10: Are there any novel delivery systems for betamethasone dipropionate?

A10: Yes, a betamethasone dipropionate spray formulation (0.05%) has been developed and clinically tested. This formulation demonstrated rapid relief of pruritus and improvement in psoriatic signs, particularly in challenging areas like knee and elbow plaques. []

Q11: What are some alternative topical treatments for psoriasis?

A11: Alternatives to betamethasone dipropionate include other corticosteroids, vitamin D analogs (e.g., calcipotriol, tacalcitol), retinoids (e.g., tazarotene), coal tar preparations, and keratolytics (e.g., salicylic acid). The choice of treatment depends on factors such as disease severity, location, patient preference, and potential side effects. [, ]

Q12: What analytical techniques are employed for quantifying betamethasone dipropionate in formulations?

A12: High-performance liquid chromatography (HPLC) is widely used to quantify betamethasone dipropionate in topical formulations. Researchers have developed and validated various HPLC methods to ensure accurate and reliable measurements of this drug. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.